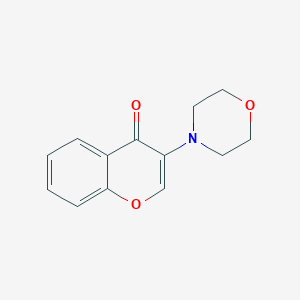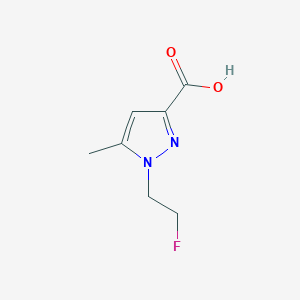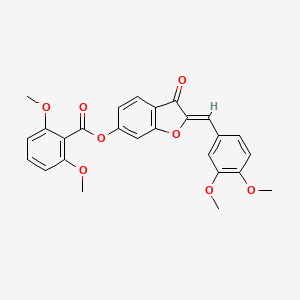
Tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate-related compounds often involves multi-step processes, including acylation, nucleophilic substitution, and reduction. For example, a rapid synthetic method was established for an important intermediate, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from commercially available precursors through a series of reactions, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure Analysis
The molecular structure of these carbamate compounds is confirmed through various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds, facilitating the understanding of their chemical behavior and reactivity.
Chemical Reactions and Properties
Carbamate compounds undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles, leading to functionalized carbamates upon hydrolysis. This demonstrates the compound's ability to participate in nucleophilic addition and substitution reactions, which are fundamental in synthetic organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Scientific Research Applications
Environmental Impact and Pollution
Research highlights the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to Tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate. SPAs have been detected in various environmental matrices, indicating their widespread use and persistence. Studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, pointing to the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Fate in the Environment
The fate of fuel oxygenates, such as methyl tert-butyl ether (MTBE) in the subsurface, is governed by their degradability under various redox conditions. Research has demonstrated that MTBE and tert-butyl alcohol (TBA), a key intermediate in degradation, may be biodegradable under oxic and nearly all anoxic conditions. However, the site-specific conditions significantly influence these processes, and TBA is often found as a recalcitrant dead-end product under methanogenic conditions (Schmidt et al., 2004).
Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a green and efficient nonchromatographic bioseparation technology for the separation and purification of bioactive molecules from natural sources. This process, which involves the use of tert-butanol, offers a scalable approach for extracting, separating, and purifying various bioactive molecules, indicating its potential application in the processing of compounds similar to Tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate for industrial purposes (Yan et al., 2018).
Synthesis of N-Heterocycles
Tert-butanesulfinamide, a chiral auxiliary, is extensively used in the stereoselective synthesis of amines and their derivatives, offering a method for the asymmetric synthesis of N-heterocycles via sulfinimines. This technique provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, many of which share structural similarities or functional relevance with Tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
TBMMEC is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) .
Future Directions
properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11(5)6-7(12)10-4/h6H2,1-5H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVBBFDWLDDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(2-(methylamino)-2-oxoethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)







![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)